molecular formula C19H23N7O B2547868 1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one CAS No. 1058456-04-4

1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one

カタログ番号: B2547868
CAS番号: 1058456-04-4
分子量: 365.441
InChIキー: NTXBZDMRAJGGDU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a heterocyclic molecule featuring a triazolo-pyrimidine core fused with a piperazine ring and a phenylpropan-1-one substituent. The triazolo-pyrimidine moiety is a bicyclic system known for its pharmacological relevance, particularly in kinase inhibition and nucleotide mimicry . The piperazine linker contributes to conformational flexibility, while the phenylpropan-1-one group may influence binding affinity through hydrophobic or π-π stacking interactions. Despite its structural complexity, direct pharmacological data for this compound remain sparse in the literature, necessitating comparisons with analogs for inferring properties.

特性

IUPAC Name

1-[4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O/c1-2-26-19-17(22-23-26)18(20-14-21-19)25-12-10-24(11-13-25)16(27)9-8-15-6-4-3-5-7-15/h3-7,14H,2,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTXBZDMRAJGGDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)CCC4=CC=CC=C4)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生化学分析

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Pyrazolo-Pyrimidine Derivatives ()

The 2014 study synthesized pyrazolo[3,4-d]pyrimidine derivatives (e.g., compounds 2 , 3 ) and triazolo-pyrimidine isomers (e.g., 6–9 ). Key differences include:

  • Core Heterocycles : The target compound’s triazolo[4,5-d]pyrimidine core differs from pyrazolo[3,4-d]pyrimidine in nitrogen atom positioning, altering electron distribution and hydrogen-bonding capacity .
  • Substituents : Unlike the ethyl group in the target compound, analogs in feature p-tolyl or hydrazine groups, which reduce steric bulk but may compromise metabolic stability.
  • Isomerization : Triazolo-pyrimidines in (e.g., 7→6 ) undergo structural rearrangement under specific conditions, suggesting the target compound’s stability may depend on reaction environments .

Coumarin- and Tetrazole-Modified Pyrimidines ()

The 2023 study describes pyrimidin-2-one derivatives (4i , 4j ) with coumarin and tetrazole substituents:

  • Functional Groups : Coumarin (in 4i , 4j ) introduces fluorescence properties and enhances solubility, contrasting with the target compound’s phenylpropan-1-one group, which prioritizes lipophilicity .
  • Linkers : The tetrazole ring in 4j offers hydrogen-bonding and ionizable properties, whereas the target’s piperazine linker provides basicity and flexibility.

Comparative Data Table

Property Target Compound Pyrazolo-Pyrimidine () Coumarin-Pyrimidine ()
Core Structure Triazolo[4,5-d]pyrimidine Pyrazolo[3,4-d]pyrimidine Pyrimidin-2-one
Key Substituent 3-Ethyl, phenylpropan-1-one p-Tolyl, hydrazine Coumarin, tetrazole
Solubility (Predicted) Moderate (logP ~3.5) Low (logP ~4.0) High (logP ~2.8)
Pharmacological Target Kinases (inferred) Anticancer agents Antimicrobial agents
Synthetic Complexity High (multi-step isomerization) Moderate High (coumarin coupling)

Research Findings and Implications

  • Bioactivity : While the target compound lacks direct bioactivity data, its triazolo-pyrimidine core is associated with kinase inhibition (e.g., Src-family kinases) in analogs . Coumarin derivatives in exhibit antimicrobial activity, highlighting the impact of substituents on target selectivity .
  • Metabolic Stability : The ethyl group in the target compound may reduce oxidative metabolism compared to methyl-substituted analogs in .
  • Synthetic Challenges : Isomerization pathways () and coumarin coupling () underscore the need for precise reaction control in synthesizing such derivatives.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。